molecular formula C8H16N2O B1453494 3-Diethylaminopropyl isocyanate CAS No. 51487-31-1

3-Diethylaminopropyl isocyanate

Cat. No. B1453494
CAS RN: 51487-31-1
M. Wt: 156.23 g/mol
InChI Key: WZYDELZXVJYDEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Diethylaminopropyl isocyanate (3-DEAP) is an organic compound that has been used in a variety of scientific research applications. It is an important reagent in the synthesis of polyurethanes, polyureas, and polyisocyanates, and has been used in a wide range of laboratory experiments.

Scientific Research Applications

3-Diethylaminopropyl isocyanate has been used in a wide range of scientific research applications. It has been used as a reagent in the synthesis of polyurethanes, polyureas, and polyisocyanates. In addition, it has been used in the preparation of various pharmaceuticals and in the synthesis of various organic compounds. It has also been used in the synthesis of polymeric materials, such as polyurethane foams, and in the manufacture of adhesives and coatings.

Mechanism of Action

The mechanism of action of 3-Diethylaminopropyl isocyanate is not fully understood. However, it is believed that the isocyanate group of 3-Diethylaminopropyl isocyanate reacts with the amine group of an amine-containing compound, such as an amine-containing polymer, to form an isocyanate-amine complex. This complex can then react with other compounds, such as water, to form polyurethane or polyurea polymers.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Diethylaminopropyl isocyanate are not well understood. However, it is believed that 3-Diethylaminopropyl isocyanate may have an effect on the metabolism of certain amino acids. In addition, it has been suggested that 3-Diethylaminopropyl isocyanate may have an effect on the activity of certain enzymes, such as the enzyme cyclooxygenase.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-Diethylaminopropyl isocyanate in laboratory experiments is that it is relatively inexpensive and easy to obtain. In addition, it is a relatively stable compound, so it can be stored for long periods of time without significant degradation. However, 3-Diethylaminopropyl isocyanate is a toxic compound and should be handled with care. In addition, it is a volatile compound, so it should be used in a well-ventilated area.

Future Directions

There are a number of potential future directions for the use of 3-Diethylaminopropyl isocyanate in scientific research. For example, it may be possible to use 3-Diethylaminopropyl isocyanate in the synthesis of more complex polymers, such as polyesters and polyamides. In addition, it may be possible to use 3-Diethylaminopropyl isocyanate in the synthesis of new pharmaceuticals or other organic compounds. Finally, it may be possible to use 3-Diethylaminopropyl isocyanate in the synthesis of materials with improved properties, such as increased strength or improved thermal stability.

properties

IUPAC Name

N,N-diethyl-3-isocyanatopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-3-10(4-2)7-5-6-9-8-11/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZYDELZXVJYDEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Diethylaminopropyl isocyanate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Diethylaminopropyl isocyanate
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3-Diethylaminopropyl isocyanate
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3-Diethylaminopropyl isocyanate
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3-Diethylaminopropyl isocyanate

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